8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione: is a chemical compound with the molecular formula C20H24N4O4 and a molecular weight of 384.43 g/mol . It is known for its role as an adenosine receptor antagonist, particularly targeting the adenosine A2A receptor . This compound has been studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione involves several key steps :
Coupling Reaction: The initial step involves the coupling of 5,6-diamino-1,3-diethyluracil with 3,4-dimethoxycinnamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent.
Cyclization: The coupled product undergoes cyclization upon treatment with aqueous sodium hydroxide (NaOH).
Selective Methylation: The final step involves selective methylation using methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Neuroprotection: It has been studied for its neuroprotective effects, particularly in models of Parkinson’s disease.
Medicine:
Parkinson’s Disease: The compound acts as an adenosine A2A receptor antagonist, enhancing dopamine signaling and alleviating symptoms of Parkinson’s disease.
Industry:
Pharmaceuticals: It is used in the development of drugs targeting neurological disorders.
Mechanism of Action
The compound exerts its effects by antagonizing the adenosine A2A receptor, which is co-localized with dopamine D2 receptors in the striatum . By blocking the adenosine A2A receptor, it enhances dopamine D2-dependent signaling, which is crucial for motor control and coordination . This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where dopamine signaling is impaired .
Comparison with Similar Compounds
Caffeine: Another adenosine receptor antagonist, but less selective for the A2A receptor.
Theophylline: Similar in structure but primarily used for its bronchodilator effects.
Istradefylline: A closely related compound with similar therapeutic applications in Parkinson’s disease.
Uniqueness: 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione is unique in its high selectivity for the adenosine A2A receptor and its potent neuroprotective effects . This makes it a valuable compound for therapeutic applications in neurological disorders .
Properties
Molecular Formula |
C20H25N4O4+ |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C20H25N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12,17H,6-7H2,1-5H3/q+1/b11-9+ |
InChI Key |
QWPRAELRURJLGV-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1C2=NC(=[N+](C2C(=O)N(C1=O)CC)C)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN1C2=NC(=[N+](C2C(=O)N(C1=O)CC)C)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.